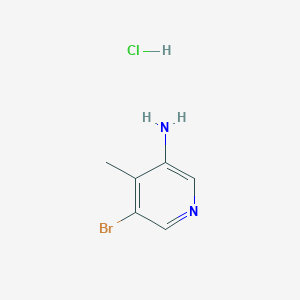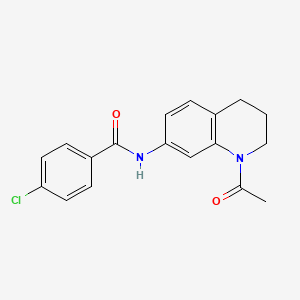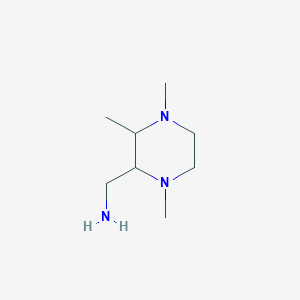![molecular formula C17H17FN6OS B2459188 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 863459-75-0](/img/structure/B2459188.png)
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds and have shown significant inhibitory activities against various cell lines .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Scientific Research Applications
Anticancer Activity
FTSP has demonstrated potent anticancer activity. Researchers synthesized a series of novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles. Among these, FTSP derivatives showed remarkable cytotoxicity against MCF-7 and A-549 cancer cells in vitro . Specifically, two compounds stood out:
These compounds exhibited potent anticancer activity, surpassing the reference drug Erlotinib in inhibiting the epidermal growth factor receptor (EGFR) pathway .
EGFR Targeting
EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. FTSP derivatives, especially the two mentioned above, showed promising inhibitory activity against EGFR proteins. Their IC50 values were significantly lower than those of Erlotinib, suggesting their potential as targeted anticancer agents .
Drug Development
Given the lack of selectivity, safety, and efficacy in traditional anticancer drugs, targeted therapies are essential. FTSP’s unique structure and potent activity against EGFR make it an attractive candidate for further drug development .
Antitumor Properties
In addition to its anticancer effects, FTSP derivatives were evaluated for antitumor activities against various human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3, and Hela) in vitro. These studies highlight FTSP’s potential as an antitumor agent .
Pharmacological Properties
1,2,3-triazoles and their hybrids have gained recognition as “lead compounds” in drug discovery due to their synthesis and fascinating pharmacological properties. FTSP’s triazolo-pyrimidine scaffold positions it as an interesting candidate for further exploration .
Binding Affinity Data
FTSP has been studied for its binding affinity. While more research is needed, understanding its interactions with specific proteins can guide drug design and optimization .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with the EGFR, inhibiting its activity. This inhibition prevents the receptor from sending signals that promote cell proliferation and survival, thereby slowing or stopping the growth of cancer cells .
Biochemical Pathways
The compound affects the EGFR signaling pathway. When EGFR is inhibited, downstream signaling pathways that promote cell proliferation and survival are also affected. This includes the PI3K/Akt pathway, which is involved in cell survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .
Result of Action
The result of the compound’s action is a decrease in the proliferation and survival of cancer cells. By inhibiting EGFR, the compound disrupts critical signaling pathways that cancer cells rely on for growth and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other medications can affect the compound’s metabolism and excretion, potentially altering its efficacy. Additionally, factors such as pH and temperature can affect the compound’s stability .
Future Directions
The compounds belonging to this class have shown promising results as CDK2 inhibitors and have potential applications in cancer treatment . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess their efficacy and safety in humans.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6OS/c18-12-4-6-13(7-5-12)24-16-15(21-22-24)17(20-11-19-16)26-10-14(25)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQYGQOSDKNAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2459109.png)
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2459110.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2459111.png)
![2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2459112.png)


![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)

![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)
![4-[(4-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2459121.png)
![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
